molecular formula C19H20FN3O6S B3489668 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE

Cat. No.: B3489668
M. Wt: 437.4 g/mol
InChI Key: IMHZTJNIUHERQK-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 1-(4-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-(3-methyl-4-nitrophenoxy)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Breakdown into the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions of sulfonyl and nitro groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone is unique due to the combination of its fluorophenylsulfonyl and nitrophenoxy groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methyl-4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O6S/c1-14-12-16(4-7-18(14)23(25)26)29-13-19(24)21-8-10-22(11-9-21)30(27,28)17-5-2-15(20)3-6-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZTJNIUHERQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
Reactant of Route 6
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1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE

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